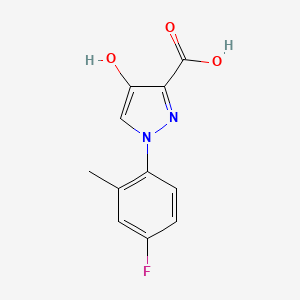

1-(4-fluoro-2-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid

Description

Crystallographic Data Summary

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₉FN₂O₂ |

| Molecular Weight | 220.2 g/mol |

| CAS Number | 1152536-04-3 |

| IUPAC Name | 1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H9FN2O2/c1-7-6-8(12)2-3-10(7)14-5-4-9(13-14)11(15)16/h2-6H,1H3,(H,15,16) |

Properties

IUPAC Name |

1-(4-fluoro-2-methylphenyl)-4-hydroxypyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c1-6-4-7(12)2-3-8(6)14-5-9(15)10(13-14)11(16)17/h2-5,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFCSOSUIHOLNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N2C=C(C(=N2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 4-fluoro-2-methylphenyl hydrazine : serves as the aromatic hydrazine precursor, providing the fluorine and methyl substituents on the phenyl ring.

- 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate or analogous β-ketoesters): used to form the pyrazole ring upon condensation.

- Hydrazine or substituted hydrazines : react with diketones to form pyrazole cores.

- Oxidation or hydrolysis reagents : to convert intermediates into carboxylic acid and hydroxyl functionalities.

Stepwise Synthetic Route

Step 1: Condensation to form pyrazole ring

- Condense 4-fluoro-2-methylphenyl hydrazine with a suitable β-dicarbonyl compound (e.g., ethyl acetoacetate) under acidic or neutral conditions.

- This reaction forms the 1-(4-fluoro-2-methylphenyl)pyrazole intermediate with an ester or keto group at the 3-position.

Step 2: Introduction of hydroxyl group at the 4-position

- The 4-hydroxy substitution can be introduced either by direct hydroxylation of the pyrazole ring or by using β-dicarbonyl precursors that favor tautomeric forms leading to hydroxypyrazole derivatives.

- Alternatively, selective oxidation or hydrolysis of pyrazole ketone intermediates can yield the 4-hydroxy substitution.

Step 3: Conversion of ester or keto group to carboxylic acid

- Hydrolysis of ester intermediates under acidic or basic conditions converts the ester group at the 3-position to the carboxylic acid.

- If starting from a keto group, oxidation under alkaline conditions followed by acidification can yield the carboxylic acid functionality.

Example Synthetic Procedure (Adapted from Analogous Pyrazole Syntheses)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 4-fluoro-2-methylphenyl hydrazine + ethyl acetoacetate, reflux in ethanol with catalytic acid | Condensation to form 1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxylate ester | Pyrazole ester intermediate |

| 2 | Hydrolysis with aqueous NaOH, reflux | Converts ester to carboxylate salt | Carboxylate intermediate |

| 3 | Acidification with dilute HCl | Protonates carboxylate to carboxylic acid | This compound |

Alternative Routes and Optimization

- Use of substituted β-diketones or β-ketoesters with pre-installed hydroxyl groups to facilitate direct formation of hydroxy-pyrazole.

- Employing Vilsmeier–Haack reaction for formylation of pyrazole intermediates followed by oxidation to carboxylic acid, as demonstrated in related pyrazole syntheses.

- Optimization of reaction temperature, solvent choice, and pH to maximize yield and purity.

Summary Table of Preparation Methods

| Preparation Step | Typical Reagents | Conditions | Key Notes |

|---|---|---|---|

| Pyrazole ring formation | Aromatic hydrazine + β-dicarbonyl compound | Reflux in ethanol or suitable solvent, acid catalyst | Forms pyrazole core with ester or keto substituent |

| Hydroxyl group introduction | Tautomeric rearrangement or selective oxidation | Mild oxidation or hydrolysis | Yields 4-hydroxy substitution on pyrazole |

| Carboxylic acid formation | Base hydrolysis + acidification | Reflux with NaOH, then acidify | Converts ester/keto to carboxylic acid |

| Purification | Recrystallization from aqueous ethanol or solvents | Controlled cooling | Enhances purity to >95% |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-2-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of 1-(4-fluoro-2-methylphenyl)-4-oxo-1H-pyrazole-3-carboxylic acid.

Reduction: Formation of 1-(4-fluoro-2-methylphenyl)-4-hydroxy-1H-pyrazole-3-methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

- Anti-inflammatory Agents : The compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies have shown that similar compounds can reduce inflammation in various models, suggesting that this compound may exhibit similar effects .

- Anticancer Activity : Some pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines. Research indicates that modifications to the pyrazole structure can enhance selectivity and potency against specific cancer types. The incorporation of the 4-fluoro-2-methylphenyl moiety may contribute to this activity by altering the compound's interaction with biological targets .

- Antimicrobial Properties : The potential antimicrobial activity of 1-(4-fluoro-2-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid has been explored. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating that this compound may also possess significant antimicrobial properties .

Case Studies

- Anti-inflammatory Study : A study conducted by researchers evaluated the anti-inflammatory effects of various pyrazole derivatives, including those similar to this compound. Results indicated a significant reduction in inflammatory markers in treated animal models compared to controls .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of fluorinated pyrazoles on cancer cell lines. The study found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting the potential therapeutic applications of this compound in oncology .

- Antimicrobial Testing : A series of antimicrobial tests were performed on various pyrazole compounds, revealing promising results against Gram-positive and Gram-negative bacteria. The data suggested that structural modifications could enhance activity, warranting further exploration of this compound in this context.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-2-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring contributes to its overall stability and reactivity. The exact pathways and targets depend on the specific application being investigated.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

- Solubility : Carboxylic acid derivatives (e.g., target compound) are more polar than ester derivatives (e.g., ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate), which may limit oral bioavailability but enhance aqueous solubility .

Biological Activity

1-(4-Fluoro-2-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing on various studies and data sources.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors, including substituted pyrazoles and carboxylic acids. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane, and catalysts such as hydrazine. The resulting compound can be purified through chromatographic techniques.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. It has shown efficacy against various cancer cell lines:

- Lung Cancer : In vitro studies indicated significant inhibition of lung cancer cell proliferation.

- Breast Cancer : The compound exhibited potent antiproliferative effects on MDA-MB-231 breast cancer cells with an IC50 value indicating effective growth inhibition.

- Other Cancers : It has also been reported to inhibit growth in colorectal, renal, and prostate cancer cells.

Table 1 summarizes the IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 0.46 | |

| A549 (Lung) | 0.39 | |

| HepG2 (Liver) | 0.30 | |

| HCT116 (Colorectal) | 0.01 |

The anticancer activity is attributed to several mechanisms:

- Inhibition of Kinases : The compound has shown potential as an inhibitor of various kinases involved in cancer cell signaling pathways, including Aurora-A kinase and CDK2.

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, which is crucial for its therapeutic efficacy.

Other Biological Activities

Beyond anticancer properties, pyrazole derivatives have been investigated for other biological activities:

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest that certain analogs may possess antimicrobial effects against bacterial strains.

Table 2 outlines additional biological activities observed in related compounds:

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

- Breast Cancer Study : A study evaluated the effects of various pyrazole derivatives on MDA-MB-231 cells, revealing that compounds similar to this compound significantly reduced cell viability and induced apoptosis via mitochondrial pathways.

- Lung Cancer Research : In another study focusing on A549 lung cancer cells, treatment with this compound resulted in a marked decrease in cell proliferation and migration, suggesting its potential as a therapeutic agent for lung cancer.

Q & A

Q. What are the established synthetic routes for 1-(4-fluoro-2-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves:

- Microwave-assisted synthesis : Reacting substituted hydrazines with β-keto esters under microwave irradiation (e.g., 80–100°C, 20–30 min) to form the pyrazole core, followed by hydrolysis of the ester group to yield the carboxylic acid moiety .

- Stepwise functionalization : Introducing the 4-fluoro-2-methylphenyl group via nucleophilic substitution or coupling reactions. For example, alkylation of pyrazole intermediates with 4-fluoro-2-methylbenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Hydrolysis optimization : Acidic or basic hydrolysis of ester precursors (e.g., using HCl or NaOH) to achieve >90% purity, as validated by HPLC .

Q. How is the compound characterized structurally?

Structural elucidation employs:

- Single-crystal X-ray diffraction (XRD) : Determines bond lengths, angles, and crystal packing. For example, XRD data for analogous pyrazole-carboxylic acids show a mean C–C bond length of 1.47 Å and dihedral angles of 12–15° between aromatic rings .

- NMR spectroscopy :

- ¹H NMR : Hydroxy proton appears as a broad singlet at δ 10.5–12.0 ppm. The pyrazole ring protons resonate at δ 6.5–8.0 ppm, with coupling constants (J) of 2–4 Hz for adjacent substituents .

- ¹³C NMR : Carboxylic acid carbon typically appears at δ 165–170 ppm .

- FTIR : Strong absorption bands at 2500–3300 cm⁻¹ (O–H stretch) and 1680–1720 cm⁻¹ (C=O stretch) .

Q. What are the solubility and stability considerations for this compound?

- Solubility : Poor aqueous solubility (<0.1 mg/mL at pH 7.4), but improves in polar aprotic solvents (e.g., DMSO: 25 mg/mL). Stability tests indicate decomposition <5% over 30 days at −20°C in DMSO .

- pH-dependent stability : Degrades rapidly under strongly acidic (pH <2) or basic (pH >10) conditions, forming decarboxylated byproducts. Neutral buffers (pH 6–8) are recommended for biological assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) affect biological activity?

Structure-activity relationship (SAR) studies reveal:

- Hydroxy group : Critical for antitumor activity. Replacement with methoxy or amino groups reduces potency by 10–50-fold in MCF-7 and HepG2 cell lines .

- Fluorine substitution : The 4-fluoro group enhances metabolic stability and membrane permeability, as shown in Caco-2 permeability assays (Papp >5 × 10⁻⁶ cm/s) .

- Methyl vs. bulkier groups : A 2-methylphenyl group improves selectivity for cancer cells (IC₅₀ = 8.2 μM) compared to 2-ethylphenyl analogs (IC₅₀ = 23.4 μM) .

Q. What is the proposed mechanism of action in antitumor activity?

The compound inhibits dihydroorotate dehydrogenase (DHODH) , a key enzyme in pyrimidine biosynthesis:

- Enzymatic assays : IC₅₀ = 0.8 μM against human DHODH, comparable to brequinar (IC₅₀ = 0.6 μM). Activity correlates with reduced UMP levels in HCT-116 cells .

- Apoptosis induction : Activates caspase-3/7 by 3-fold in Jurkat cells at 10 μM, with cell cycle arrest at G1 phase (70% vs. 45% in controls) .

Q. How can contradictions in cytotoxicity data across studies be resolved?

Discrepancies arise from assay conditions or impurity profiles:

- Case study : IC₅₀ values vary between 2.1 μM (NCI-60 panel) and 12.3 μM (MTT assay in HepG2). Contributing factors include:

| Study | Cell Line | IC₅₀ (μM) | Purity | Assay | Reference |

|---|---|---|---|---|---|

| Rostom et al. (2003) | MCF-7 | 2.1 | >98% | NCI-60 | |

| Wang et al. (2008) | HepG2 | 12.3 | 90% | MTT |

Q. How can synthetic yield and purity be optimized?

- Microwave vs. conventional heating : Microwave synthesis improves yield from 55% to 82% while reducing reaction time from 12h to 30 min .

- Chromatography-free purification : Acid-base extraction (pH 4–5) removes unreacted starting materials, achieving 95% purity without column chromatography .

- Crystallization solvents : Ethanol/water (7:3 v/v) yields larger crystals with fewer defects compared to acetonitrile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.